2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone
Description
2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone is a fluorinated acetophenone derivative characterized by a trifluoromethyl ketone group attached to a substituted aromatic ring. The aromatic moiety contains a methoxy group (-OCH₃) at the para position and methyl groups (-CH₃) at the 2 and 6 positions. This structural configuration imparts unique electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-6-4-8(16-3)5-7(2)9(6)10(15)11(12,13)14/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRKLMNOWBVDKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C(F)(F)F)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone typically involves the reaction of 4-methoxy-2,6-dimethylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of 2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl-substituted carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Chemistry
Reactivity and Use as a Reagent
The compound is utilized as a versatile reagent in organic synthesis due to its trifluoromethyl group, which enhances electrophilicity. Its structure allows for various nucleophilic substitution reactions, particularly in the synthesis of complex organic molecules.
Case Study: Nucleophilic Aromatic Substitution
Research has demonstrated that 2,2,2-trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone can effectively tune the nucleophilic character of side chains in peptide systems. This property enhances the chemo-selectivity of perfluoroaromatic nucleophilic substitution reactions, leading to higher yields of desired products compared to traditional solvents like ethanol .
| Reaction Type | Compound Used | Resulting Product | Yield |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | 2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone | Di-arylated cysteine product | 80% |
Medicinal Chemistry
Antifungal and Antibacterial Properties
The compound has been explored for its potential antifungal and antibacterial activities. Studies indicate that derivatives of this compound exhibit significant efficacy against various strains of fungi and bacteria. The trifluoromethyl group contributes to increased lipophilicity, enhancing membrane permeability and biological activity.
Case Study: Development of Antifungal Agents
A patent outlines the synthesis of N-acyl derivatives from 2,2,2-trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone for use as antifungal agents. These compounds demonstrated effective inhibition against common fungal pathogens in vitro .
| Compound | Target Pathogen | Inhibition Percentage |
|---|---|---|
| Derivative A | Candida albicans | 75% |
| Derivative B | Aspergillus niger | 60% |
Solvent Applications
Use in Organic Synthesis
As a solvent, 2,2,2-trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone offers unique properties that facilitate various chemical reactions. Its ability to dissolve a wide range of organic compounds makes it an ideal medium for conducting reactions that require specific solvation environments.
Case Study: Peptide Synthesis
In peptide synthesis, using this compound as a solvent has been shown to stabilize secondary structures such as alpha helices and beta sheets. This stabilization is crucial for maintaining the functional integrity of peptides during synthesis and analysis .
| Application | Reaction Type | Benefits |
|---|---|---|
| Peptide Synthesis | Solid-phase peptide synthesis | Stabilizes secondary structures |
| Organic Reactions | Various nucleophilic reactions | Enhances reaction selectivity |
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Table 1: Comparison of Trifluoroacetophenone Derivatives
Notes:
- Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, enhancing the electrophilicity of the carbonyl group. Methoxy (-OCH₃) and methyl (-CH₃) substituents exert opposing electronic effects: methoxy is electron-donating via resonance, while methyl is weakly electron-donating via induction .
- Solubility : Hydroxyl-containing analogs (e.g., 4-hydroxyphenyl derivative) exhibit higher polarity and water solubility, whereas methoxy and methyl groups enhance lipophilicity .
Comparison with Halogenated Analogs
Table 2: Halogenated Trifluoroacetophenones
Notes:
- Chlorine and trifluoromethyl groups enhance electron-withdrawing effects, favoring applications in pesticides and herbicides.
- Heterocyclic derivatives (e.g., oxadiazole) expand utility in medicinal chemistry due to their stability and hydrogen-bonding capacity .
Biological Activity
2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone, also known by its CAS number 1417460-98-0, is a compound with potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and neuroprotective activities based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C11H11F3O2
- Molecular Weight : 232.20 g/mol
- IUPAC Name : 2,2,2-trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone
- Physical State : Liquid or solid
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone exhibit significant antimicrobial properties. For instance:
- Inhibition Zones : Compounds with similar structures demonstrated inhibition zones against various bacteria ranging from 10.3 mm to 26.08 mm at concentrations of 50 µg/mL .
- Mechanism : The presence of electron-donating groups enhances the basicity and thus the antimicrobial efficacy of these compounds .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Inhibition of Tumor Growth : Compounds in this class have shown IC50 values in the nanomolar range against human cancer cell lines such as ovarian carcinoma (PA1), prostatic carcinoma (PC3), and DU145 .
- Mechanism of Action : The activity may be attributed to the inhibition of specific kinases involved in cancer cell proliferation. For example, some compounds were found to inhibit cyclin D1/CDK4 pathways effectively .
Neuroprotective Activity
The neuroprotective effects of related compounds suggest potential applications in neurodegenerative diseases:
- Antioxidative Properties : Certain derivatives have shown significant neuroprotective activity at low concentrations (as low as 3 µM), possibly due to their antioxidative capabilities .
- Mechanism : The presence of bulky substituents at specific positions enhances neuroprotective effects by modulating oxidative stress pathways .
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
